molecular formula C20H18N2O2S B5434482 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide

5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide

Número de catálogo B5434482
Peso molecular: 350.4 g/mol
Clave InChI: UFVOCOMQVCZPKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide, also known as AMT-130, is a small molecule drug currently in development for the treatment of Huntington's disease. This disease is a genetic disorder that causes progressive degeneration of brain cells, leading to cognitive and motor impairments. AMT-130 is designed to target the underlying cause of the disease by reducing the production of the mutant huntingtin protein that causes the damage.

Mecanismo De Acción

The siRNA molecules in 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide are designed to be complementary to the RNA sequence that codes for the mutant huntingtin protein. When delivered to the brain cells, the siRNA binds to the RNA and triggers its degradation by the cell's natural machinery. This leads to a reduction in the levels of the mutant protein, which in turn reduces the toxicity and damage to the brain cells.
Biochemical and physiological effects:
The reduction in mutant huntingtin protein levels by this compound has been shown to have several beneficial effects on the brain cells and the overall function of the brain. This includes improved motor function, reduced neuronal damage, and improved cognitive function. The drug has also been shown to be well-tolerated and safe in preclinical studies, with no significant adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide has several advantages as a potential therapeutic for Huntington's disease. It is designed to target the underlying cause of the disease, rather than just treating the symptoms. The siRNA technology used in the drug is highly specific and selective, which reduces the risk of off-target effects. However, there are also some limitations to the use of siRNA technology, including the need for specialized delivery methods to get the drug into the brain cells and the potential for immune responses to the foreign RNA molecules.

Direcciones Futuras

There are several future directions for the development of 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide and other siRNA-based therapeutics. These include further optimization of the delivery methods to improve the efficiency and specificity of the drug, as well as the development of combination therapies that target multiple aspects of the disease. There is also potential for the use of siRNA technology in other neurodegenerative diseases, as well as in cancer and viral infections.

Métodos De Síntesis

The synthesis of 5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide involves several steps, starting with the preparation of the thiophene-2-carboxylic acid. This is then reacted with 2-bromo-4-methylpyridine and 2-methylbenzylamine to form the intermediate product. The final step involves acetylation of the amine group to produce this compound. The synthesis has been optimized to achieve high yields and purity, and the final product has been characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide has been extensively studied in preclinical models of Huntington's disease, including cell culture and animal models. These studies have demonstrated that this compound is able to selectively reduce the levels of mutant huntingtin protein without affecting the normal protein. This leads to improved motor function and reduced neuronal damage in the brain. The mechanism of action of this compound involves the use of small interfering RNA (siRNA) technology, which targets the specific RNA sequence that codes for the mutant protein.

Propiedades

IUPAC Name

5-acetyl-N-[(2-methylphenyl)-pyridin-4-ylmethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-5-3-4-6-16(13)19(15-9-11-21-12-10-15)22-20(24)18-8-7-17(25-18)14(2)23/h3-12,19H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVOCOMQVCZPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=NC=C2)NC(=O)C3=CC=C(S3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.